3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine
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Overview
Description
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C10H9F3N4S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl sulfanyl moiety, linked to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine typically involves multiple steps One common method starts with the preparation of the intermediate 3-(trifluoromethyl)benzyl chloride, which is then reacted with thiourea to form the corresponding thiourea derivative This intermediate is subsequently cyclized with hydrazine hydrate to yield the desired 1,2,4-triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The 1,2,4-triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the 1,2,4-triazole ring.
3-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group instead of the sulfanyl and triazole moieties.
5-Amino-3-[3-(trifluoromethyl)benzylthio]-1H-1,2,4-triazole: Very similar structure but with slight variations in functional groups.
Uniqueness
The uniqueness of 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine lies in its combination of the trifluoromethyl group, benzyl sulfanyl moiety, and 1,2,4-triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c11-10(12,13)7-3-1-2-6(4-7)5-18-9-15-8(14)16-17-9/h1-4H,5H2,(H3,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEZMVBYRDSPTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NNC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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